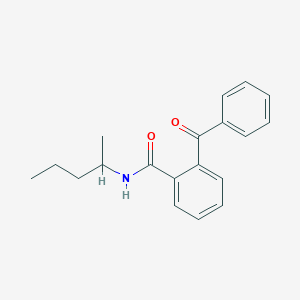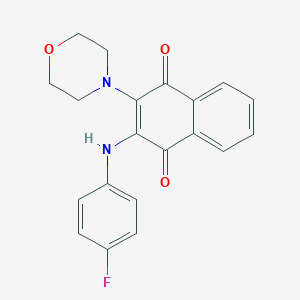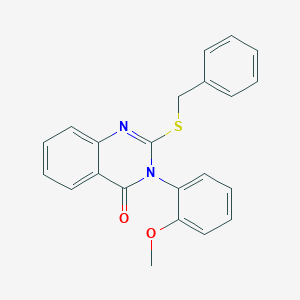
2-benzoyl-N-(1-methylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzoyl-N-(1-methylbutyl)benzamide, also known as BB-1, is a benzamide derivative that has been extensively studied for its potential application in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mechanism of Action
Further research is needed to fully understand the mechanism of action of 2-benzoyl-N-(1-methylbutyl)benzamide, which could lead to the development of more targeted therapies.
2. Developing Derivatives: Derivatives of 2-benzoyl-N-(1-methylbutyl)benzamide could be developed to improve its solubility and increase its potency.
3. Investigating Other Biological Effects: 2-benzoyl-N-(1-methylbutyl)benzamide has been shown to exhibit a range of biological effects. Further research is needed to investigate other potential applications, such as in metabolic diseases and cardiovascular diseases.
In conclusion, 2-benzoyl-N-(1-methylbutyl)benzamide is a valuable tool for investigating various biological processes. Its wide range of biochemical and physiological effects make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to investigate other potential applications.
Advantages and Limitations for Lab Experiments
2-benzoyl-N-(1-methylbutyl)benzamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Purity: The synthesis method for 2-benzoyl-N-(1-methylbutyl)benzamide yields high purity of the compound, making it suitable for use in lab experiments.
2. Wide Range of Biological Effects: 2-benzoyl-N-(1-methylbutyl)benzamide exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Some of the limitations include:
1. Limited Solubility: 2-benzoyl-N-(1-methylbutyl)benzamide has limited solubility in water, which can make it difficult to use in aqueous-based experiments.
2. Limited Information: The mechanism of action of 2-benzoyl-N-(1-methylbutyl)benzamide is not fully understood, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-benzoyl-N-(1-methylbutyl)benzamide. Some of these include:
1. Investigating the
Synthesis Methods
The synthesis of 2-benzoyl-N-(1-methylbutyl)benzamide involves the reaction of 2-aminobenzamide with benzoyl chloride and 1-methylbutylamine in the presence of a base catalyst. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of the desired product. This synthesis method has been optimized to yield high purity and high yield of the compound, making it suitable for large-scale production.
Scientific Research Applications
2-benzoyl-N-(1-methylbutyl)benzamide has been extensively studied for its potential application in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. Some of the research areas where 2-benzoyl-N-(1-methylbutyl)benzamide has been used include:
1. Cancer Research: 2-benzoyl-N-(1-methylbutyl)benzamide has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. This compound has been studied for its potential use in cancer therapy.
2. Neurodegenerative Diseases: 2-benzoyl-N-(1-methylbutyl)benzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Inflammation: 2-benzoyl-N-(1-methylbutyl)benzamide has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
Molecular Formula |
C19H21NO2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-benzoyl-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C19H21NO2/c1-3-9-14(2)20-19(22)17-13-8-7-12-16(17)18(21)15-10-5-4-6-11-15/h4-8,10-14H,3,9H2,1-2H3,(H,20,22) |
InChI Key |
MGQKBHBGFZNBKG-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)


![Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate](/img/structure/B290283.png)

![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
methylphosphonate](/img/structure/B290295.png)
![methyl (3-ethyl-2-[(4-methoxyanilino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate](/img/structure/B290296.png)
